![molecular formula C21H13Cl2NOS B15054241 N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and two chlorine atoms attached to the benzo[b]thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Chlorine Atoms: The dichlorination of the benzo[b]thiophene core can be achieved using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of biphenyl with a halogenated benzo[b]thiophene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral agent, particularly against enterovirus 71.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been investigated for its role in modulating amyloid beta aggregation, which is relevant to Alzheimer’s disease research.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Amyloid Beta Aggregation: The compound modulates the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease.
Antiviral Activity: The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes, although the exact molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of benzo[b]thiophene.
Benzo[b]thiophene-2-carboxamide Derivatives: These derivatives share the benzo[b]thiophene core but differ in their substituents and functional groups.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group, dichlorinated benzo[b]thiophene core, and carboxamide functionality. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H13Cl2NOS |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-15-10-6-12-17-18(15)19(23)20(26-17)21(25)24-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,24,25) |
InChI 键 |
RDDCLNREZXKORZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
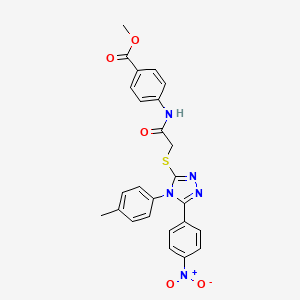
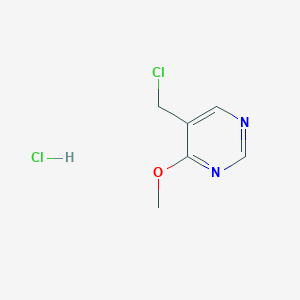
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
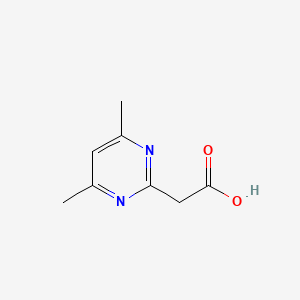
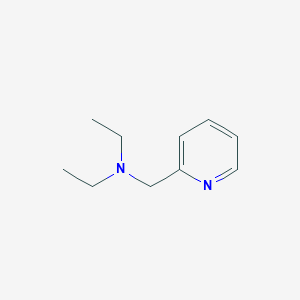
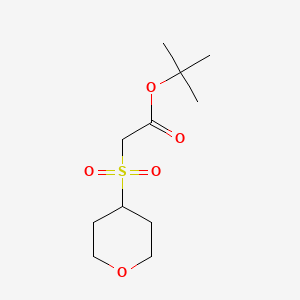
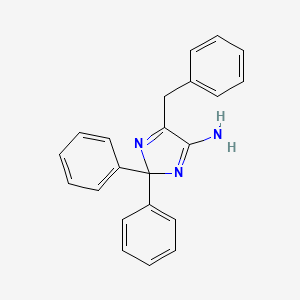
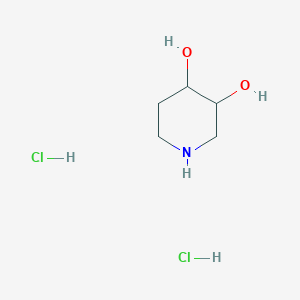
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
